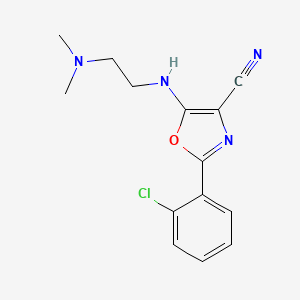
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 2-chlorophenyl group.
Attachment of the dimethylaminoethyl group: This is usually done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studying its effects on biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.
Interference with DNA or RNA: The compound might interact with genetic material, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)oxazole: A simpler derivative with similar structural features.
5-((2-(Dimethylamino)ethyl)amino)oxazole-4-carbonitrile: Another derivative with a different substitution pattern.
Uniqueness
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
The compound 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile (CAS Number: 613651-54-0) is a substituted oxazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into its biological activity, synthesizing various research findings and case studies.
- Molecular Formula : C₁₄H₁₅ClN₄O
- Molecular Weight : 290.75 g/mol
- Structure : The compound features a chlorophenyl group, a dimethylaminoethyl side chain, and a carbonitrile functional group attached to an oxazole ring.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the potential of substituted oxazoles in treating inflammation-related disorders, suggesting that this compound could inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
-
Mechanism of Action :
- The compound is believed to exert its effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to other known anticancer agents that target microtubule dynamics .
- Docking studies have shown that the compound may interact with key proteins involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) .
- In Vitro Studies :
- Case Studies :
Antioxidant Activity
In addition to its anti-inflammatory and anticancer properties, this compound may possess antioxidant capabilities. Research on related compounds has indicated that they can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and promoting overall health .
Summary Table of Biological Activities
特性
IUPAC Name |
2-(2-chlorophenyl)-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-5-3-4-6-11(10)15/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQDZBCTVIYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














